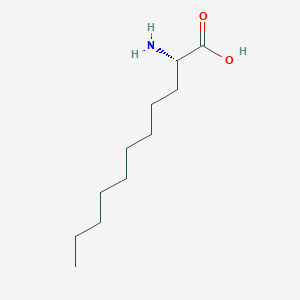![molecular formula C21H19F3N2O2 B2492801 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 946367-06-2](/img/structure/B2492801.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multiple strategies, including cyclopropanation processes and palladium-catalyzed oxidative carbonylation. For example, a remarkable cyclopropanation process has been applied to synthesize doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, which can be transformed into fused tetracyclic hydantoin derivatives (Szakonyi et al., 2002). Additionally, palladium-catalyzed cyclization-alkoxycarbonylation has been used for the synthesis of quinoline-4-one derivatives (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various methods, including X-ray diffraction analysis. This technique has provided insight into the structure of complex molecules, such as trifluoromethylated quinolinones, and their behavior during chemical reactions (Meng et al., 2017).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including cycloadditions and electrophilic intramolecular cyclizations. For instance, donor-acceptor cyclopropanes have been used for the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones through a mechanism involving initial ring opening followed by nucleophilic attack (Porashar et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline and molecular structure, have been analyzed to understand their behavior under various conditions. For example, the crystalline and molecular structure of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide has been determined, showcasing the detailed arrangement of atoms within the molecule (Mashevskaya et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been extensively studied. Research on trifluoromethylthiolated quinolinones via trifluoromethanesulfanamide-induced electrophilic intramolecular cyclization highlights the versatility and reactivity of these molecules under specific conditions (Xu et al., 2023).
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)16-8-5-14(6-9-16)19(27)25-17-10-7-13-2-1-11-26(18(13)12-17)20(28)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAQPBECPITSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

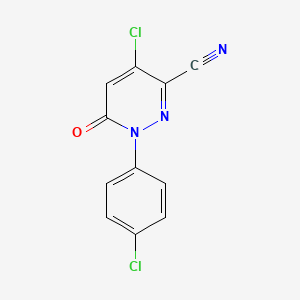
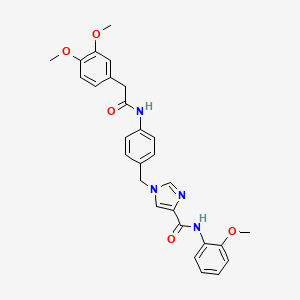
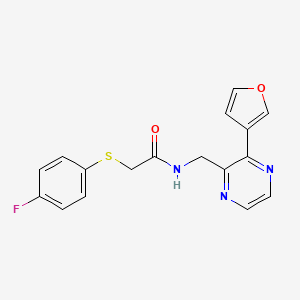

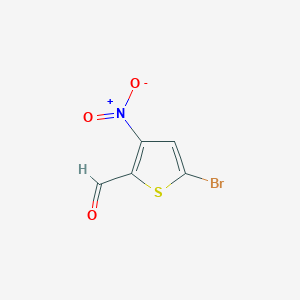
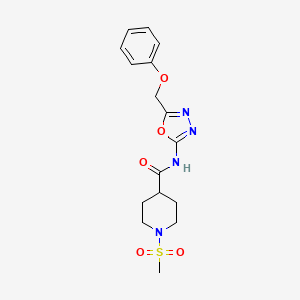

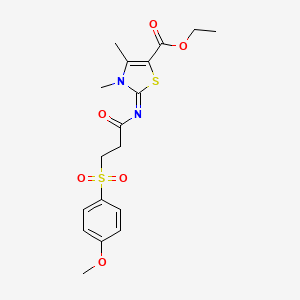
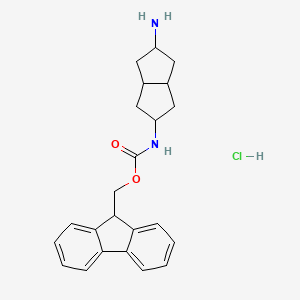
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
